Verrucosin B
Description
Marine Diterpene: Isolated from the Mediterranean nudibranch Doris verrucosa, Verrucosin B (C₂₀H₃₂O₃) was initially misassigned to the ent-isocopalane diterpene series but later corrected to possess an S configuration at C-2′ via acetonide derivatization and HPLC analysis . This diterpene class is structurally distinct from plant-derived lignans.
- Plant Neolignan: More extensively studied, Verrucosin (C₂₀H₂₄O₅, MW 344.4 g/mol) is a tetrahydrofuran lignan isolated from Saururus cernuus (Saururaceae) and Myristica fragrans (nutmeg). It exhibits notable bioactivities, including antiparasitic, antimicrobial, and chemokine receptor antagonism . This article focuses on the plant-derived Verrucosin due to its broader comparative data.
Properties
CAS No. |
115712-99-7 |
|---|---|
Molecular Formula |
C6H5BrClN |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[(2S)-2-acetyloxy-3-hydroxypropyl] (1R,2S,4aS,4bS,10aS)-2,4a,8,8,10a-pentamethyl-2,3,4,4b,5,6,7,10-octahydro-1H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C25H40O5/c1-16-9-12-24(5)20-8-7-11-23(3,4)19(20)10-13-25(24,6)21(16)22(28)29-15-18(14-26)30-17(2)27/h10,16,18,20-21,26H,7-9,11-15H2,1-6H3/t16-,18-,20+,21-,24-,25-/m0/s1 |
InChI Key |
SNAPRBPUTMWLTO-MYNLOJQDSA-N |
SMILES |
CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(CO)OC(=O)C)C)(C)C)C |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@@H]3CCCC(C3=CC[C@]2([C@@H]1C(=O)OC[C@H](CO)OC(=O)C)C)(C)C)C |
Canonical SMILES |
CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(CO)OC(=O)C)C)(C)C)C |
Synonyms |
verrucosin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison of Verrucosin with Related Lignans
| Compound | Structure Type | Source | Key Bioactivities | EC₅₀/IC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
|---|---|---|---|---|---|---|
| Verrucosin | Tetrahydrofuran lignan | S. cernuus, M. fragrans | Schistosomicidal, CCR3 antagonism, antimicrobial (ion homeostasis disruption) | 12.6–18.7 µM¹ | >500 µM² | >26.8² |
| Threo-austrobailignan-6 | Dibenzylbutane neolignan | S. cernuus | Schistosomicidal, moderate antiparasitic activity | 22.9–28.1 µM¹ | >500 µM² | >17.8² |
| Manassantin B | Dineolignan | S. cernuus | Potent HIF-1 inhibition (IC₅₀ 2 nM) | 2 nM³ | N/A | N/A |
| Nectandrin B | Tetrahydrofuran lignan | M. fragrans | Anti-aging, sarcopenia mitigation, glutathione S-transferase modulation | N/A | Low⁴ | N/A |
| Licarin A | Neolignan | Nectandra spp. | Antischistosomal activity | 22.1–38.7 µM⁵ | Moderate⁶ | Moderate⁶ |
¹Schistosomicidal activity against S. mansoni ; ²Low cytotoxicity in Vero/HaCaT cells ; ³HIF-1 inhibition ; ⁴Myristica extract safety ; ⁵Comparative antiparasitic data ; ⁶Limited cytotoxicity data .
Key Findings:
Structural-Activity Relationships: Verrucosin’s tetrahydrofuran ring enhances its schistosomicidal efficacy compared to dibenzylbutane neolignans like threo-austrobailignan-6 . Dimerization matters: Manassantin B, a dineolignan, shows potent HIF-1 inhibition (IC₅₀ 2 nM), whereas Verrucosin (monolignan) is inactive, highlighting the necessity of a second hydroxylated side chain for this activity .
Antiparasitic Efficacy :
- Verrucosin outperforms threo-austrobailignan-6 against S. mansoni (EC₅₀ 12.6–18.7 µM vs. 22.9–28.1 µM) and induces tegumental damage in schistosomes .
- Both compounds exhibit low cytotoxicity (CC₅₀ >500 µM) and high SI (>26.8 for Verrucosin), making them promising drug leads .
Diverse Applications :
Q & A
Q. What systematic review methodologies identify research gaps in this compound’s mechanism of action?
- Methodological Answer : Perform PRISMA-guided reviews to map in vitro/in vivo evidence. Use tools like VOSviewer for keyword co-occurrence analysis to highlight understudied pathways. Prioritize gaps using PICOS criteria (Population, Intervention, Comparison, Outcomes, Study Design) for focused hypothesis generation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
